![molecular formula C10H6N2 B566370 2,4-diazatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),3(5),6,8,10-pentaene CAS No. 106597-10-8](/img/structure/B566370.png)
2,4-diazatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),3(5),6,8,10-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole is a complex heterocyclic compound that features a fused ring system combining azirene and azetidine moieties with an indole core. This unique structure imparts distinctive chemical and physical properties, making it an intriguing subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the use of hypervalent iodine reagents can facilitate the formation of the azirene ring, while subsequent reactions with azetidine derivatives can yield the final compound .
Industrial Production Methods
Industrial production of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process, reducing costs and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the indole ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Wissenschaftliche Forschungsanwendungen
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole involves interactions with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
Azetidine: A four-membered nitrogen-containing ring.
Azirene: A three-membered nitrogen-containing ring.
Uniqueness
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole stands out due to its fused ring system, combining the properties of indole, azetidine, and azirene.
Eigenschaften
CAS-Nummer |
106597-10-8 |
|---|---|
Molekularformel |
C10H6N2 |
Molekulargewicht |
154.172 |
InChI |
InChI=1S/C10H6N2/c1-2-4-7-6(3-1)5-8-9-10(11-9)12(7)8/h1-5,11H |
InChI-Schlüssel |
UODOZQYOQPMOIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3N2C4=C3N4 |
Synonyme |
1H-Azirino[2,3:3,4]azeto[1,2-a]indole(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



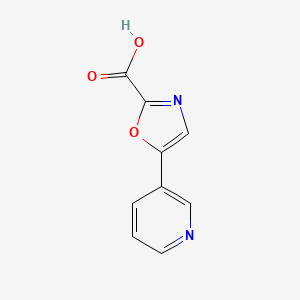
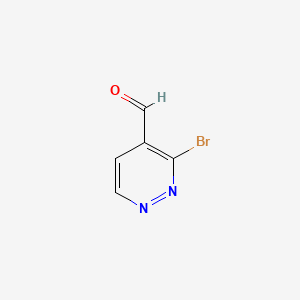
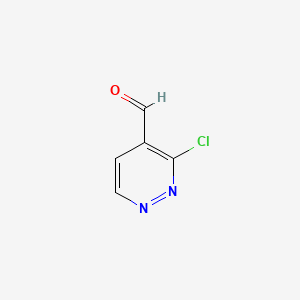
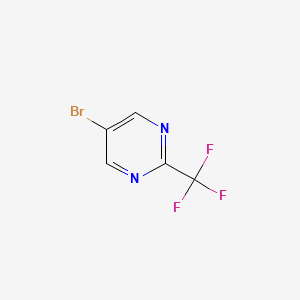


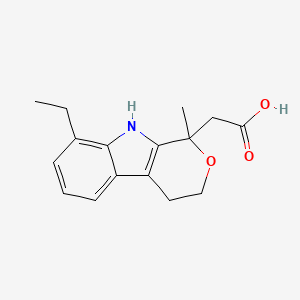

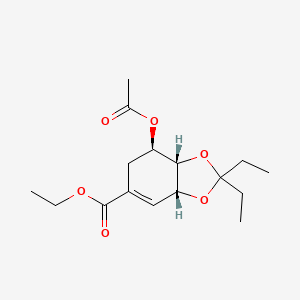


![6-amino-1H-benzo[d]imidazol-4-ol](/img/structure/B566310.png)
